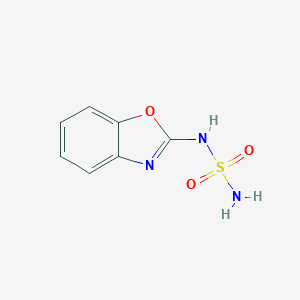
Sulfamide, 2-benzoxazolyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamide, 2-benzoxazolyl-(9CI) is a chemical compound with the molecular formula C7H7N3O3S. It is a derivative of benzoxazole, a bicyclic compound that is widely used in various fields due to its versatile chemical properties. Benzoxazole derivatives, including Sulfamide, 2-benzoxazolyl-(9CI), are known for their applications in medicinal chemistry, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamide, 2-benzoxazolyl-(9CI) typically involves the reaction of 2-aminophenol with sulfonamide derivatives. One common method is the condensation reaction of 2-aminophenol with sulfonamide in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . This reaction yields the desired benzoxazole derivative under mild conditions.
Industrial Production Methods
Industrial production of Sulfamide, 2-benzoxazolyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Sulfamide, 2-benzoxazolyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Sulfamide, 2-benzoxazolyl-(9CI) can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoxazole derivatives.
Scientific Research Applications
Sulfamide, 2-benzoxazolyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Sulfamide, 2-benzoxazolyl-(9CI) derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sulfamide, 2-benzoxazolyl-(9CI) involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of Sulfamide, 2-benzoxazolyl-(9CI), known for its broad applications in chemistry and industry.
Sulfonamides: A class of compounds with similar sulfonamide groups, widely used as antibiotics and enzyme inhibitors.
Aminobenzoxazoles: Compounds with similar benzoxazole structures but different functional groups.
Uniqueness
Sulfamide, 2-benzoxazolyl-(9CI) is unique due to its combination of the benzoxazole and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
136810-65-6 |
|---|---|
Molecular Formula |
C7H7N3O3S |
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-(sulfamoylamino)-1,3-benzoxazole |
InChI |
InChI=1S/C7H7N3O3S/c8-14(11,12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H,9,10)(H2,8,11,12) |
InChI Key |
HPGFHMSFCRLHBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)NS(=O)(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NS(=O)(=O)N |
Synonyms |
Sulfamide, 2-benzoxazolyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















